Enzymatic Selectivity: 4-Deoxythreonic Acid vs. 4-Deoxyerythronic Acid
In a defined in vitro enzyme assay, (2RS,3SR)-2,3-dihydroxybutanoic acid (the racemic form containing the 4-deoxythreonic acid stereochemistry) underwent dehydration catalyzed by αβ-dihydroxyacid dehydratase at a rate comparable to that of the natural substrate (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid (DHI). In contrast, the erythro-isomer (2RS,3RS)-2,3-dihydroxybutanoic acid exhibited much lower activity [1]. This establishes a functional hierarchy in which the threo configuration is required for efficient enzymatic turnover.
| Evidence Dimension | Enzymatic substrate activity (relative dehydration rate) |
|---|---|
| Target Compound Data | Dehydration rate comparable to natural substrate (2R,3R)-DHI |
| Comparator Or Baseline | (2RS,3RS)-2,3-dihydroxybutanoic acid (erythro-isomer / 4-deoxyerythronic acid racemate) |
| Quantified Difference | Comparable vs. 'much lower' (qualitative ranking; natural substrate ≈ threo > erythro > glyceric acid) |
| Conditions | αβ-Dihydroxyacid dehydratase from Salmonella typhimurium isoleucine-valine biosynthetic pathway; in vitro assay |
Why This Matters
Researchers studying isoleucine-valine pathway enzymes or developing enzyme inhibitors must use the correct stereoisomer to obtain physiologically meaningful kinetic data.
- [1] Armstrong FB, Lipscomb EL, Crout DHG, Morgan PJ. Structure–activity studies with the αβ-dihydroxyacid dehydratase of Salmonella typhimurium. J Chem Soc Perkin Trans 1. 1985;(0):691-696. DOI: 10.1039/P19850000691. View Source
